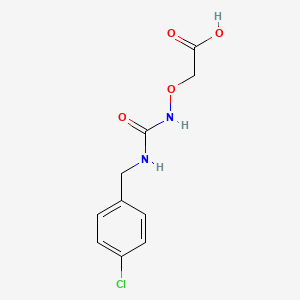
2-((3-(4-Chlorobenzyl)ureido)oxy)acetic acid
Cat. No. B8454030
M. Wt: 258.66 g/mol
InChI Key: ABMJUCUKBCBINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126981B2
Procedure details


According to the procedure described in the synthesis method of Compound VI-9, tert-butyl 2-(3-(4-chlorobenzyl)ureidooxy)acetate (Compound V-6)(47.2 mg, 0.15 mmol) was reacted with 4N HCl/dioxane (2 ml) to obtain the title compound (39 mg, 100%).
Name
tert-butyl 2-(3-(4-chlorobenzyl)ureidooxy)acetate
Quantity
47.2 mg
Type
reactant
Reaction Step One


Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][NH:7][C:8](=[O:19])[NH:9][O:10][CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])=[CH:4][CH:3]=1.Cl.O1CCOCC1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][NH:7][C:8](=[O:19])[NH:9][O:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:20][CH:21]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
tert-butyl 2-(3-(4-chlorobenzyl)ureidooxy)acetate
|
|
Quantity
|
47.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CNC(NOCC(=O)OC(C)(C)C)=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(CNC(NOCC(=O)O)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 39 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
